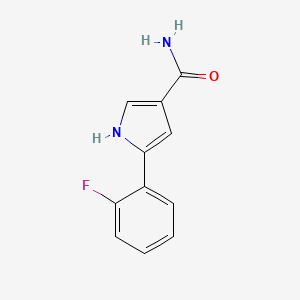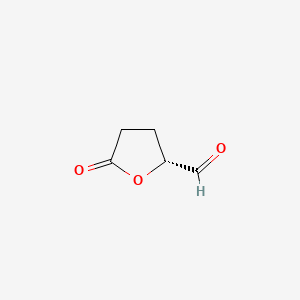
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is an organic compound with the molecular formula C5H6O3 It is a derivative of furan, a heterocyclic organic compound, and contains both aldehyde and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- can be achieved through several methods. One common approach involves the reduction of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Furancarboxylic acid, tetrahydro-5-oxo-, using a suitable catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: 2-Furancarboxylic acid, tetrahydro-5-oxo-.
Reduction: 2-Furancarboxaldehyde, tetrahydro-5-hydroxy-.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2S)-
- 2-Furancarboxylic acid, tetrahydro-5-oxo-
- 3-Furancarboxylic acid, tetrahydro-4-methylene-5-oxo-
Uniqueness
2-Furancarboxaldehyde, tetrahydro-5-oxo-, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and applications compared to its stereoisomers and other similar compounds.
Propriétés
Numéro CAS |
70606-00-7 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
(2R)-5-oxooxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h3-4H,1-2H2/t4-/m1/s1 |
Clé InChI |
ZFXZBQWFIKDIQK-SCSAIBSYSA-N |
SMILES isomérique |
C1CC(=O)O[C@H]1C=O |
SMILES canonique |
C1CC(=O)OC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


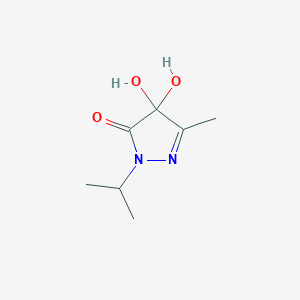
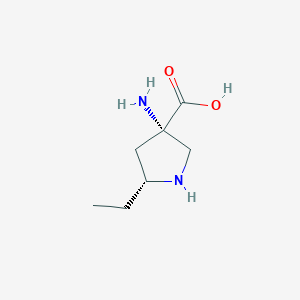
![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
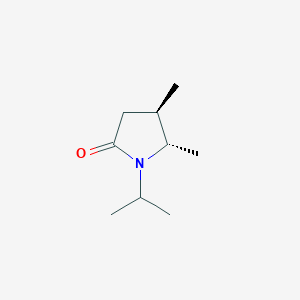
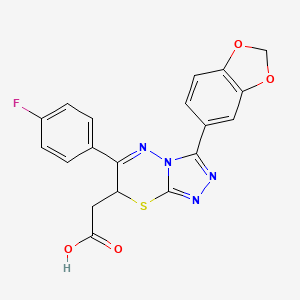

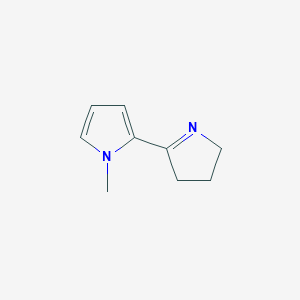
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
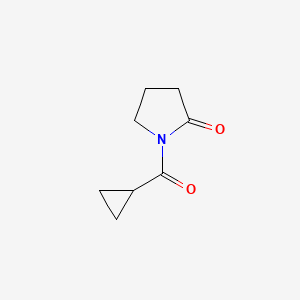
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
